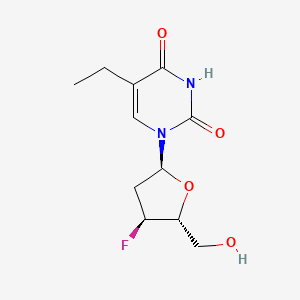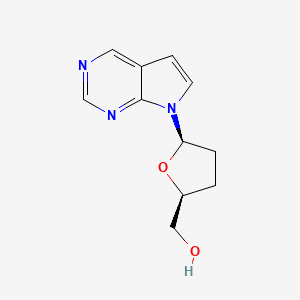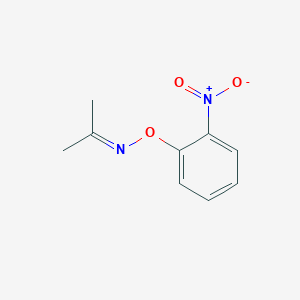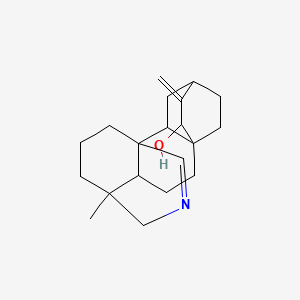
Atisine, azomethine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Atisine azomethine is a compound derived from the diterpenoid alkaloid atisine, which is found in various species of the Aconitum genus . Atisine-type alkaloids are considered to be the simplest group of C20-diterpenoid alkaloids . These compounds are known for their complex structures and interesting bioactivities, making them a subject of extensive research in the fields of chemistry, biology, and medicine .
Preparation Methods
The synthesis of atisine azomethine typically involves the extraction of atisine from Aconitum species, followed by chemical modification to introduce the azomethine group . The synthetic routes often involve the use of specific reagents and conditions to achieve the desired chemical transformations. Industrial production methods may include large-scale extraction and purification processes to obtain atisine, followed by chemical synthesis to produce atisine azomethine .
Chemical Reactions Analysis
Atisine azomethine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of atisine azomethine, while substitution reactions may result in the formation of new compounds with different functional groups .
Scientific Research Applications
Atisine azomethine has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other complex molecules . In biology and medicine, atisine azomethine and its derivatives have been studied for their potential therapeutic effects, including antitumor, anti-inflammatory, and analgesic properties . Additionally, atisine azomethine is used in the development of new materials and technologies, such as optical sensors and catalysts .
Mechanism of Action
The mechanism of action of atisine azomethine involves its interaction with specific molecular targets and pathways. Atisine-type diterpenoid alkaloids, including atisine azomethine, are known to interact with voltage-gated sodium channels, which play a crucial role in the transmission of nerve impulses . This interaction can lead to various biological effects, such as analgesia and anti-inflammatory responses . The biosynthesis of atisine involves multiple enzymes, including diterpene synthases and cytochrome P450 enzymes, which contribute to its complex structure and bioactivity .
Comparison with Similar Compounds
Atisine azomethine can be compared with other similar compounds, such as other C20-diterpenoid alkaloids found in the Aconitum genus . These compounds share similar structural features and biosynthetic pathways but may differ in their specific biological activities and therapeutic potentials . For example, while atisine azomethine has notable antitumor and anti-inflammatory properties, other C20-diterpenoid alkaloids may exhibit different pharmacological effects . The unique structural features of atisine azomethine, such as the presence of the azomethine group, contribute to its distinct bioactivities and research applications .
Properties
CAS No. |
18041-82-2 |
|---|---|
Molecular Formula |
C20H29NO |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
11-methyl-5-methylidene-13-azapentacyclo[9.3.3.24,7.01,10.02,7]nonadec-13-en-6-ol |
InChI |
InChI=1S/C20H29NO/c1-13-14-4-8-19(17(13)22)9-5-15-18(2)6-3-7-20(15,12-21-11-18)16(19)10-14/h12,14-17,22H,1,3-11H2,2H3 |
InChI Key |
UUTPNBAAXAQHKM-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCC3(C1CCC45C3CC(CC4)C(=C)C5O)C=NC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


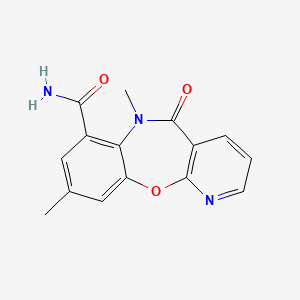
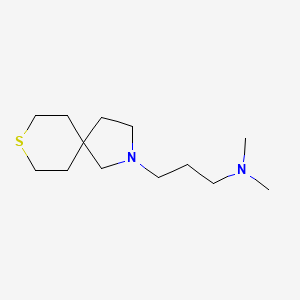

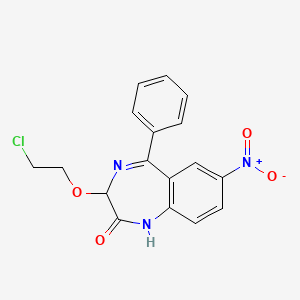
![3-(Naphthalen-1-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12788282.png)
![(1S,3R,8AS)-8-(2-{(4S,6S)-3-(4-Hydroxy-3-methoxybenzyl)-4-[2-(methylamino)-2-oxoethyl]-2-oxo-1,3-oxazinan-6-YL}ethyl)-3,7-dimethyl-1,2,3,7,8,8A-hexahydronaphthalen-1-YL (2R)-2-methylbutanoate](/img/structure/B12788288.png)
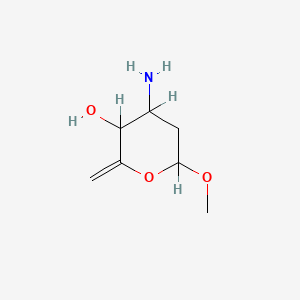
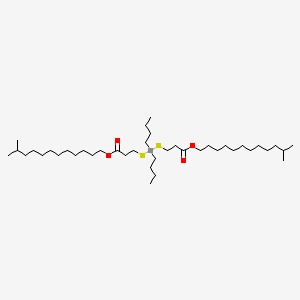
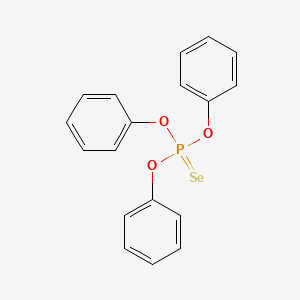

![6-methoxy-1,1-dioxo-2-[[4-oxo-9-(2-piperidin-1-ylethoxy)pyrido[1,2-a]pyrimidin-2-yl]oxymethyl]-4-propan-2-yl-1,2-benzothiazol-3-one;hydrochloride](/img/structure/B12788322.png)
